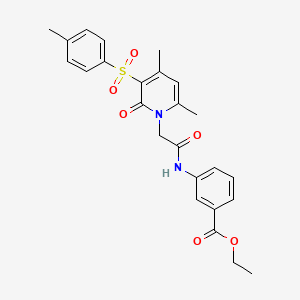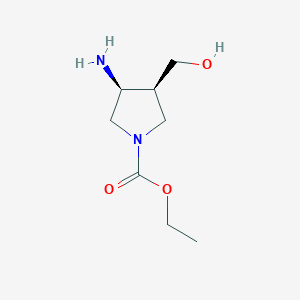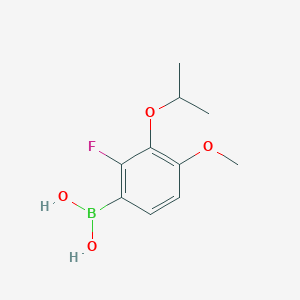![molecular formula C19H25N3O5S B2508049 4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine CAS No. 942852-45-1](/img/structure/B2508049.png)
4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine" is a complex molecule that appears to incorporate several functional groups and structural motifs that are of interest in medicinal chemistry and materials science. The molecule includes a morpholine ring, which is a common feature in pharmaceuticals, a sulfonyl group, and a pyrazole moiety, both of which are known for their wide range of bioactivities .
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles using morpholine triflate as a catalyst . This suggests that the synthesis of the compound might also be achieved through a similar multi-component strategy, potentially involving a Lewis acid catalyst to facilitate the reaction. Additionally, the synthesis of sulfonamide and carbamate derivatives of morpholine, as reported in the literature, typically involves the reaction of substituted aryl sulfonyl chlorides or chloroformates with a morpholine precursor . This could provide a clue to the possible synthetic route for the sulfonyl morpholine moiety of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR and HRMS . The presence of fluorine atoms and other substituents can significantly affect the chemical shifts and splitting patterns observed in these spectra, providing valuable information about the structure of the compound . Single-crystal X-ray crystallography has also been employed to determine the coordination modes of sulfonated ligands in metal complexes , which could be relevant for understanding the binding properties of the sulfonyl group in the compound of interest.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives with different substituents has been explored in various studies. For instance, nitropyrazoles have been shown to undergo nucleophilic substitution reactions, which could be relevant for the modification of the pyrazole ring in the target compound . The sulfonation of acetic anhydride by sulfuric acid in the presence of 3,5-dimethylpyrazole leads to a mixture of sulfonated products , indicating that the pyrazole moiety can participate in sulfonation reactions, which might be applicable to the synthesis of the sulfonyl group in the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in various studies. For example, the antimicrobial activity of sulfonamides and carbamates of morpholine has been evaluated, with some compounds showing potent activity . The anti-inflammatory activity of pyrazoline derivatives containing a morpholine moiety has also been investigated, revealing different levels of activity . These studies suggest that the compound may also exhibit biological activities, which could be explored in further research.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Potential Therapeutic Applications
4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine and similar compounds have shown promising results in enzyme inhibition, particularly targeting acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II). These enzymes are significant in various physiological processes and diseases. For instance, AChE inhibitors are explored for their potential in treating Alzheimer's disease, while carbonic anhydrase inhibitors have applications in managing conditions like glaucoma and edema. The compounds displayed significant inhibitory activity against these enzymes, suggesting their potential in therapeutic development (Yamali et al., 2020).
Antimicrobial Properties
The morpholine group, present in this compound, is known for its antimicrobial properties. This compound, along with others in its class, has been studied for its effects against various strains of bacteria and fungi. These studies are crucial in the search for new antimicrobial agents, especially considering the increasing challenge of drug-resistant strains. Some of these compounds have exhibited potent antimicrobial activity, indicating their potential as new treatments for microbial infections (Janakiramudu et al., 2017).
Chemical Synthesis and Characterization
The synthesis and structural characterization of compounds similar to this compound have been extensively studied. These studies focus on developing efficient synthetic routes and understanding the chemical properties of these compounds. This research is foundational for further applications in drug development and other fields of chemistry (Takeuchi et al., 1980).
Potential in Herbicide Development
Some derivatives of this compound class have been explored for their use in agriculture, particularly as herbicides. They show promising activity against certain weed species, offering a potential route for developing new, effective herbicides. This application is significant in the context of increasing herbicide resistance in weeds and the need for more sustainable and effective agricultural practices (He et al., 2020).
Eigenschaften
IUPAC Name |
1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-2-(2,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-13-5-6-17(14(2)11-13)27-12-18(23)22-16(4)19(15(3)20-22)28(24,25)21-7-9-26-10-8-21/h5-6,11H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNIQOVTPIJIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2507966.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2507968.png)

![Tetramethyl-[1,4]dioxane-2,6-dione](/img/structure/B2507974.png)
![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2507975.png)
![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)


![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)
![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)
![2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2507984.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2507985.png)
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2507986.png)
![ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2507988.png)